DC8,9PC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

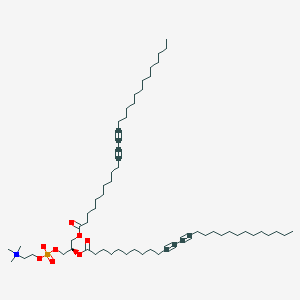

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It is characterized by the presence of two heptacosadiynoyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptacosadiynoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting diester is then phosphorylated using phosphocholine chloride in the presence of a suitable catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: The heptacosadiynoyl chains can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The alkyne groups in the heptacosadiynoyl chains can be reduced to alkanes using hydrogenation reactions.

Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alkanes.

Substitution: Various phospholipid derivatives with different head groups.

Applications De Recherche Scientifique

Drug Delivery Systems

Nanoparticle Formation and Stability

DC8,9PC is capable of forming various nanoparticle structures such as vesicles and micelles through polymerization. Research indicates that nanoparticles composed of this compound exhibit enhanced stability against leakage under physiological conditions compared to non-polymerized liposomes. For instance, studies have shown that a mixture of this compound and C14 phospholipid (DMPC) demonstrates superior stability for oral drug delivery applications . Furthermore, the polymerization of this compound can be triggered by light exposure, allowing for controlled release of therapeutic agents. This feature has been utilized in photo-triggerable liposomes designed for targeted cancer therapies .

Cell Transfection

this compound has also been explored for its ability to facilitate cell transfection in vivo. Research has demonstrated that copolymerization with cationic lipids enhances the delivery and protection of plasmid DNA. In one study, a this compound/DMPC mixture was used effectively for gene delivery in mice over an extended incubation period . This capability positions this compound as a promising candidate for gene therapy applications.

Bioimaging

Biosensors and Detection Mechanisms

The unique optical properties of this compound make it suitable for use in biosensors. Recent advancements highlight its application in detecting a range of biological targets including viruses, proteins, and metal ions. Polydiacetylene biosensors utilizing this compound have shown high sensitivity and specificity in detecting biomolecules . The polymerization process not only enhances the optical response but also improves the stability of these sensors under varying conditions.

Imaging Applications

this compound's ability to undergo photopolymerization allows it to be integrated into imaging systems where it can provide contrast enhancement. Studies have indicated that nanoparticles formed from this compound can be used as probes in bioimaging applications due to their tunable optical properties . This capability is particularly beneficial for real-time imaging of biological processes at the cellular level.

Material Science Applications

Membrane Technology

In material science, this compound has been investigated for its role in membrane technology. Its photopolymerizable nature allows for the creation of stable membranes that can be used in filtration and separation processes. The polymerization behavior is influenced by the lipid composition and phase state of the membranes . Research indicates that membranes composed of diacetylene lipids exhibit unique properties that can be exploited for various industrial applications.

Case Studies

Mécanisme D'action

The mechanism of action of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The heptacosadiynoyl chains interact with other lipid molecules, affecting the overall structure and dynamics of the membrane. The phosphocholine head group interacts with aqueous environments, contributing to the stability of the lipid bilayer.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Di-(arachidonoyl)-sn-glycero-3-phosphocholine: Contains arachidonoyl chains instead of heptacosadiynoyl chains.

1,2-Di-(palmitoyl)-sn-glycero-3-phosphocholine: Contains palmitoyl chains, which are shorter and saturated compared to heptacosadiynoyl chains.

Uniqueness

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is unique due to the presence of long, unsaturated heptacosadiynoyl chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying membrane dynamics and developing specialized lipid-based formulations.

Propriétés

Numéro CAS |

118024-74-1 |

|---|---|

Formule moléculaire |

C62H108NO8P |

Poids moléculaire |

1026.5 g/mol |

Nom IUPAC |

[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |

Clé InChI |

AFGIQTGBUXLTHP-AKAJXFOGSA-N |

SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

Key on ui other cas no. |

118024-74-1 |

Synonymes |

1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.